
N-(3-acetylthiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-thienyl)acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both acetyl and acetamide functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(3-acetyl-2-thienyl)acetamide can be synthesized through the acylation of 3-acetylthiophen-2-amine with acetyl halogenides. One common method involves the reaction of 3-acetylthiophen-2-amine with bromoacetyl bromide in dry 1,4-dioxane at room temperature. The reaction mixture is then poured into ice-cold water, and the resulting precipitate is filtered and dried to obtain the pure compound .
Industrial Production Methods: Industrial production of N-(3-acetyl-2-thienyl)acetamide typically involves similar acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-acetyl-2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-thienyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-acetyl-2-thienyl)acetamide involves its interaction with specific molecular targets. The acetyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- N-(3-acetyl-2-thienyl)-2-bromoacetamide
- N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide
Comparison: N-(3-acetyl-2-thienyl)acetamide is unique due to its specific functional groups, which provide distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications. The presence of the acetamide group distinguishes it from other thiophene derivatives, enhancing its potential as a versatile intermediate .
Eigenschaften
CAS-Nummer |
175966-93-5 |
|---|---|
Molekularformel |
C8H9NO2S |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
N-(3-acetylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11) |
InChI-Schlüssel |
CPFQMVYLPJPHSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
Kanonische SMILES |
CC(=O)C1=C(SC=C1)NC(=O)C |
Synonyme |
Acetamide, N-(3-acetyl-2-thienyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


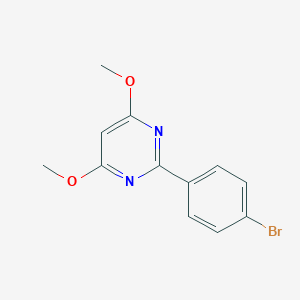
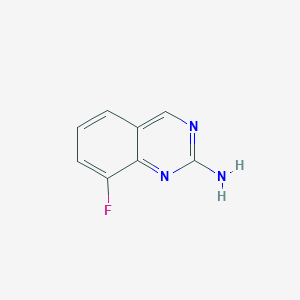
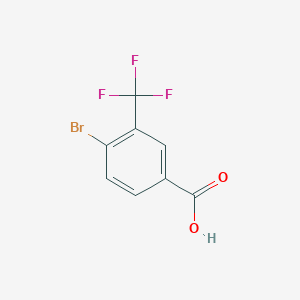

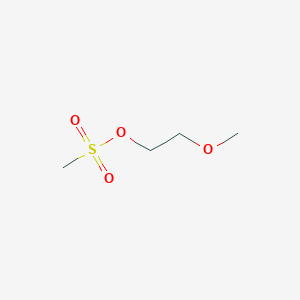
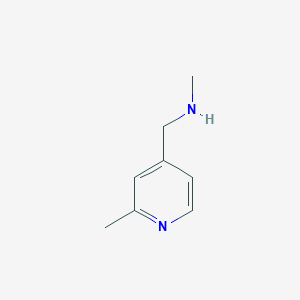
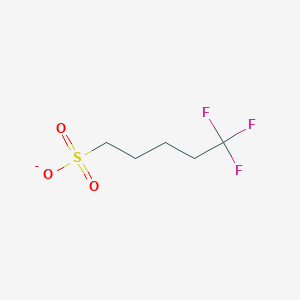
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)



